molecular formula C6H5N5 B14248244 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine CAS No. 478919-91-4

1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine

Cat. No.: B14248244
CAS No.: 478919-91-4
M. Wt: 147.14 g/mol
InChI Key: OTYREZRZAHJBPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .

Chemical Reactions Analysis

1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or ring structures .

Scientific Research Applications

1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .

Properties

CAS No.

478919-91-4

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

3,4,5,8,10-pentazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene

InChI

InChI=1S/C6H5N5/c1-4-6-5(8-10-9-6)2-11(1)3-7-4/h2-3H,1H2,(H,8,9)

InChI Key

OTYREZRZAHJBPP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CN1C=N2)NN=N3

Origin of Product

United States

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